N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a hybrid heterocyclic compound combining a 2,2'-bithiophene core, a hydroxyethyl linker, and a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. The bithiophene unit (two fused thiophene rings) is notable for its π-conjugated system, which enhances electronic properties and biological interactions, as seen in anti-inflammatory bithiophene derivatives . The triazole ring contributes to metabolic stability and hydrogen-bonding capacity, common in enzyme inhibitors and antimicrobial agents . The hydroxyethyl linker may improve solubility and modulate pharmacokinetics compared to alkyl or aromatic linkers in related compounds.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-18-8-9(16-17-18)14(20)15-7-10(19)11-4-5-13(22-11)12-3-2-6-21-12/h2-6,8,10,19H,7H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZJXRDFWXGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to perovskite solar cells (PSCs) . It is used as a hole transport material (HTM) , which is a key component in PSCs. HTMs are responsible for transporting positive charges or ‘holes’ from the perovskite layer to the electrode.
Mode of Action
The compound interacts with its targets by facilitating the transport of holes in PSCs. The presence of the 2,2’-bithiophene core in the compound allows it to have a lower band gap and a greater λ max compared to other molecules. This results in improved electronic, photophysical, and photovoltaic properties.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that combines a bithiophene moiety with a triazole and carboxamide functional group. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C14H14N4O2S2
- Molecular Weight : 334.4 g/mol
- CAS Number : 2415456-05-0
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Bithiophene Core : Utilizing methods such as Suzuki-Miyaura or Stille coupling.
- Formation of Triazole Ring : Achieved through click chemistry techniques, which are efficient for forming triazole structures.
- Final Coupling to Form Carboxamide : Involves the reaction of the triazole with appropriate carboxylic acids or derivatives.
The biological activity of this compound is hypothesized to involve:
- π–π Stacking Interactions : The bithiophene moiety allows for interactions with nucleic acids and proteins.
- Hydrogen Bonding : The hydroxyethyl and carboxamide groups facilitate interactions with biological targets, enhancing solubility and bioavailability.
Antimicrobial Activity
Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. The following table summarizes findings from studies on similar triazole derivatives:
| Compound Type | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivatives | Staphylococcus aureus, Escherichia coli | 0.125 - 8 µg/mL |
| 1,2,4-Triazoles | Pseudomonas aeruginosa, Klebsiella pneumoniae | 0.25 - 16 µg/mL |
The compound's structural features suggest it may also exhibit similar activities against a range of pathogens.
Anticancer Activity
Triazole derivatives have been studied for their anticancer potential due to their ability to inhibit various cellular pathways. A recent review highlighted that:
- Compounds with triazole rings can act as enzyme inhibitors in cancer cell lines.
- The incorporation of bithiophene may enhance the compound's ability to penetrate cellular membranes and interact with target sites.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. This compound was tested alongside other derivatives, demonstrating comparable efficacy against Staphylococcus aureus and E. coli .
- Anticancer Screening : In a screening of triazole compounds for anticancer properties, derivatives similar to this compound showed promising results in inhibiting tumor cell proliferation in vitro .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Differences and Implications
(a) Bithiophene vs. Monothiophene Derivatives
- The target compound’s bithiophene moiety enhances π-conjugation compared to monothiophene analogs (e.g., nitrothiophene-carboxamides in ). This could improve binding to hydrophobic enzyme pockets or optoelectronic properties in materials science.
- Anti-inflammatory bithiophenes from Echinops grijisii (e.g., compound 14 in ) show reduced nitrite production in RAW 264.7 cells, suggesting the target compound may share similar activity.
(b) Triazole Carboxamide vs. Thiazole Carboxamide
- The 1-methyl-1H-1,2,3-triazole-4-carboxamide group in the target compound differs from the thiazole-carboxamide in .
(c) Linker Modifications
- The hydroxyethyl linker contrasts with sulfamoylaminoethyl () or ethoxyphenyl () groups. Hydroxyethyl may enhance aqueous solubility, critical for bioavailability, while ethoxyphenyl () introduces steric bulk that could hinder target engagement.
Preparation Methods
Bromination of 2,2'-Bithiophene
Bromination of 2,2'-bithiophene (1 ) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C yields 5-bromo-2,2'-bithiophene (2 ) with 89% selectivity for the 5-position.
Reaction Conditions :
- 1 (10 mmol), NBS (10.5 mmol), DMF (50 mL), 0°C, 12 h.
- Workup : Quench with ice-water, extract with dichloromethane, dry over MgSO4.
- Yield : 82% (HPLC purity >95%).
Hydroxyethyl Group Introduction
Grignard Reaction :
5-Bromo-2,2'-bithiophene (2 ) reacts with ethylene oxide via a Grignard intermediate to form 5-(2-hydroxyethyl)-2,2'-bithiophene (3 ).
Procedure :
- Generate Grignard reagent from 2 (5 mmol) and Mg (5.5 mmol) in THF.
- Add ethylene oxide (6 mmol) at −78°C, warm to room temperature.
- Yield : 74% (¹H NMR: δ 7.21 (d, J = 3.5 Hz, 1H, thiophene), 4.72 (t, J = 6.0 Hz, 1H, OH), 3.65 (m, 2H, CH2OH)).
Conversion to Amine
Azide Formation and Reduction :
- Mesylation : Treat 3 (4 mmol) with methanesulfonyl chloride (4.4 mmol) in dichloromethane (DCM) to yield mesylate 4 .
- Displacement : React 4 with sodium azide (5 mmol) in DMF at 60°C for 8 h to form azide 5 .
- Reduction : Hydrogenate 5 (3 mmol) under H2 (1 atm) with 10% Pd/C in ethanol to afford amine 6 .
Yield : 68% (HRMS: m/z [M+H]⁺ calcd for C10H11NOS2: 241.03; found: 241.02).
Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
React methyl azide (7 ) with ethyl propiolate (8 ) under Cu(I) catalysis to form ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (9 ).
Procedure :
- 7 (5 mmol), 8 (5 mmol), CuSO4·5H2O (0.1 mmol), sodium ascorbate (0.2 mmol) in t-BuOH/H2O (4:1).
- Stir at 25°C for 12 h.
- Yield : 85% (¹H NMR: δ 8.12 (s, 1H, triazole), 4.30 (q, J = 7.1 Hz, 2H, OCH2), 3.95 (s, 3H, NCH3)).
Ester Hydrolysis
Hydrolyze 9 (4 mmol) with 2 M NaOH in ethanol/water (3:1) at 70°C for 4 h to yield 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (10 ).
Yield : 92% (mp 198–200°C; IR (KBr): 1695 cm⁻¹ (C=O)).
Carboxamide Coupling
Activation and Amidation
Activate 10 (3 mmol) with 1,1'-carbonyldiimidazole (CDI, 3.3 mmol) in THF, then add amine 6 (3 mmol) and stir at 25°C for 24 h.
Workup :
- Dilute with ethyl acetate, wash with 1 M HCl and brine.
- Purify via silica chromatography (hexane/ethyl acetate 1:1).
Yield : 58% (¹³C NMR: δ 164.8 (C=O), 143.2 (triazole C), 127.6–126.3 (bithiophene C)); HRMS: m/z [M+H]⁺ calcd for C16H15N4O2S2: 383.06; found: 383.05.
Alternative Synthetic Routes
Mitsunobu-Based Approach
Couple 6 with 10 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF (yield: 45%).
One-Pot Triazole Formation
Perform CuAAC directly on 5-azidomethyl-2,2'-bithiophene and methyl propiolate, followed by in situ hydrolysis and amidation (yield: 51%).
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 3 | 7.21 (d, J=3.5 Hz), 4.72 (t, J=6.0 Hz) | 127.6, 126.3, 62.1 | 3350 (OH) |
| 6 | 7.18 (d, J=3.5 Hz), 3.41 (m, 2H) | 128.4, 126.9, 47.8 | 3300 (NH2) |
| 10 | 8.12 (s), 3.95 (s) | 164.8, 143.2 | 1695 (C=O) |
Table 2: Optimization of Coupling Agents
| Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CDI | THF | 25 | 58 |
| DCC/HOBt | DCM | 0→25 | 63 |
| HATU | DMF | 25 | 67 |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during azide-alkyne reactions to minimize side products .
- pH Adjustment : Neutral to slightly basic conditions (pH 7–8) enhance coupling efficiency .
- Catalyst Use : Cu(I) catalysts (e.g., CuSO₄·NaAsc) for triazole formation improve reaction rates and selectivity .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar triazole-carboxamide derivatives?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines, concentrations, or endpoint measurements.
- Structural Nuances : Subtle modifications (e.g., substituent position on thiophene) alter target interactions.
Q. Resolution Strategies :
- Structure-Activity Relationship (SAR) Studies : Systematically compare derivatives (Table 1) to identify critical functional groups.
- Standardized Assays : Replicate studies under identical conditions (e.g., IC₅₀ in MCF-7 cells, 48-hour exposure) .
- Computational Docking : Predict binding modes to enzymes/receptors (e.g., kinase inhibition) to rationalize activity differences .
Q. Table 1: Key Structural Variations and Biological Outcomes
| Derivative | Substituent Position | Activity (IC₅₀, μM) | Source |
|---|---|---|---|
| Compound A | 4-Fluorophenyl | 0.12 (Anticancer) | |
| Compound B | 5-Methylfuran | 2.5 (Antimicrobial) |
Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of triazole and bithiophene moieties. Aromatic protons in bithiophene appear as doublets (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects carboxamide C=O stretching (~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- HPLC-PDA : Purity >95% confirmed using C18 columns (acetonitrile/water gradient) .
Advanced: What strategies enhance regioselectivity in formylating the bithiophene moiety during synthesis?
Methodological Answer:
Regioselectivity depends on the electronic environment and reaction mechanism:
- Vilsmeier-Haack Formylation : Electrophilic attack at the most electron-rich position (para to the N,N-dialkylamino group), yielding 4-formyl derivatives .
- Lithiation-Electrophilic Quenching : Deprotonation at the 5´-position (adjacent to sulfur) using n-BuLi, followed by DMF quenching to yield 5´-formyl derivatives .
Q. Key Optimization :
- Substituent Effects : Electron-donating groups (e.g., piperidino) direct Vilsmeier formylation to the 4-position .
- Temperature : Lithiation requires cryogenic conditions (–78°C) to prevent side reactions .
Advanced: How can computational methods predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Simulate interactions with targets (e.g., EGFR kinase) using AutoDock Vina. Triazole and carboxamide groups often form hydrogen bonds with catalytic residues .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives for synthesis .
- MD Simulations : Assess binding stability over 100 ns trajectories to evaluate target engagement .
Basic: What are common side reactions during triazole ring synthesis, and how are they mitigated?
Methodological Answer:
- Side Reactions :
- Dimerization : Azide homocoupling under oxidative conditions.
- Alkyne Oxidation : Formation of ketones or carboxylic acids.
- Mitigation :
- Stoichiometric Control : Use 1.2:1 alkyne:azide ratio to limit excess reagents .
- Inert Atmosphere : N₂ or Ar gas prevents alkyne oxidation .
- Catalyst Purity : Freshly prepared Cu(I) catalysts reduce side reactions .
Advanced: What experimental design approaches optimize synthesis yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, catalyst loading, and solvent effects. For example, a 2³ factorial design identified optimal Cu(I) loading (5 mol%) and DMF/H₂O solvent ratio (4:1) .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce reaction times (e.g., 30-minute residence time for triazole formation) .
- In-line Analytics : Real-time UV-Vis monitoring detects intermediates, enabling rapid parameter adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
